Methyl 2,2-dimethyl-3-oxopropanoate
Overview
Description
Methyl 2,2-dimethyl-3-oxopropanoate: is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 2,2-dimethyl-3-oxopropanoic acid. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 3-Hydroxy-2,2-dimethylpropanoic Acid Methyl Ester:
Industrial Production Methods:
- The industrial production of Methyl 2,2-dimethyl-3-oxopropanoate typically involves the esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Pyridinium chlorochromate.
Conditions: Room temperature, dichloromethane as solvent.
Products: Methyl 2,2-dimethyl-3-oxopropanoate.
-
Reduction:
Reagents: Sodium borohydride.
Conditions: Room temperature, methanol as solvent.
Products: 3-Hydroxy-2,2-dimethylpropanoic acid methyl ester.
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Substitution:
Reagents: Various nucleophiles (e.g., amines, alcohols).
Conditions: Room temperature, appropriate solvent.
Products: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals .
Medicine:
Industry:
Mechanism of Action
Mechanism:
- Methyl 2,2-dimethyl-3-oxopropanoate acts as an intermediate in various chemical reactions. Its mechanism of action involves the formation of reactive intermediates that participate in nucleophilic substitution, oxidation, and reduction reactions .
Molecular Targets and Pathways:
Comparison with Similar Compounds
-
Ethyl 2,2-dimethyl-3-oxopropanoate:
- Similar structure but with an ethyl ester group instead of a methyl ester group.
- Used in similar synthetic applications.
-
Methyl 2,2-dimethyl-3-oxobutanoate:
- Similar structure but with an additional carbon in the backbone.
- Used in the synthesis of different derivatives.
Uniqueness:
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2,4-7)5(8)9-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYUMYFILZJGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456458 | |
Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13865-20-8 | |
Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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